molecular formula C20H26O2 B12649901 4,4'-Butylidenebis(2,6-xylenol) CAS No. 82209-87-8

4,4'-Butylidenebis(2,6-xylenol)

Cat. No.: B12649901
CAS No.: 82209-87-8
M. Wt: 298.4 g/mol
InChI Key: JZTRTASDMYYCMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Butylidenebis(2,6-xylenol) can be synthesized through the condensation reaction of 2,6-dimethylphenol with butyraldehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the butylidene bridge between the two phenolic groups. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of 4,4’-Butylidenebis(2,6-xylenol) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-Butylidenebis(2,6-xylenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Butylidenebis(2,6-xylenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Butylidenebis(2,6-xylenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and other free radicals, thereby protecting materials and biological systems from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Butylidenebis(2,6-xylenol) is unique due to its butylidene bridge, which imparts specific chemical and physical properties. This structure enhances its stability and effectiveness as an antioxidant compared to other bisphenol derivatives .

Properties

CAS No.

82209-87-8

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)butyl]-2,6-dimethylphenol

InChI

InChI=1S/C20H26O2/c1-6-7-18(16-8-12(2)19(21)13(3)9-16)17-10-14(4)20(22)15(5)11-17/h8-11,18,21-22H,6-7H2,1-5H3

InChI Key

JZTRTASDMYYCMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C

Origin of Product

United States

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